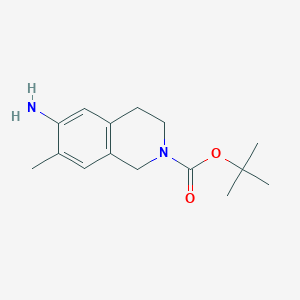tert-Butyl 6-amino-7-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS No.:
Cat. No.: VC15923884
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H22N2O2 |
|---|---|
| Molecular Weight | 262.35 g/mol |
| IUPAC Name | tert-butyl 6-amino-7-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C15H22N2O2/c1-10-7-12-9-17(14(18)19-15(2,3)4)6-5-11(12)8-13(10)16/h7-8H,5-6,9,16H2,1-4H3 |
| Standard InChI Key | LZRQLTXZOOEYAD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(CCN(C2)C(=O)OC(C)(C)C)C=C1N |
Introduction
Chemical Identity and Structural Features
Table 1: Comparative Molecular Data for Dihydroisoquinoline Derivatives
The tert-butyl group at the 2-position enhances solubility in organic solvents and stabilizes the compound during synthetic transformations, while the amino group at C6 provides a reactive site for further functionalization .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of tert-butyl 6-amino-7-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate likely follows a multi-step sequence analogous to its chloro-substituted counterpart :
-
Nitro Group Reduction: Starting from a nitro precursor (e.g., tert-butyl 7-methyl-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate), the nitro group at C6 is reduced to an amine using iron powder and ammonium chloride in a tetrahydrofuran (THF)/methanol/water solvent system. This method achieves yields of approximately 62% under optimized conditions .
-
Protection and Deprotection: The tert-butyl carbamate group is introduced early in the synthesis to protect the nitrogen during subsequent reactions. Acidic conditions (e.g., trifluoroacetic acid) can later remove this group to expose the free amine for further modifications.
Representative Reaction Scheme:
Optimization Considerations
-
Solvent System: A 1:1:1 ratio of THF, methanol, and water ensures optimal solubility of reactants and by-products .
-
Temperature Control: Maintaining the reaction at 60°C balances reaction rate and selectivity, minimizing side reactions such as over-reduction or decomposition .
Chemical Properties and Reactivity
Functional Group Interactions
-
Amino Group (-NH₂): Participates in nucleophilic acyl substitutions, enabling the formation of amides or ureas. For example, coupling with carboxylic acids under standard peptide coupling reagents (e.g., EDC/HOBt) yields derivatives with enhanced biological activity.
-
tert-Butyl Carbamate: Stable under basic and mildly acidic conditions but cleaved by strong acids (e.g., HCl in dioxane), regenerating the secondary amine.
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at ~3350 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O stretch of the carbamate) confirm functional group presence.
-
NMR Spectroscopy:
Applications in Medicinal Chemistry
Biological Activity
Dihydroisoquinoline derivatives exhibit broad pharmacological profiles, including:
-
Neuroprotective Effects: Modulation of neurotransmitter receptors (e.g., NMDA or σ receptors) for treating neurodegenerative diseases.
-
Antimicrobial Activity: Disruption of bacterial cell wall synthesis or enzyme inhibition, as seen in analogs like tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Case Study: Analogs in Drug Development
-
Anti-Cancer Agents: Bromo- and chloro-substituted dihydroisoquinolines inhibit topoisomerases or protein kinases, suggesting that the 7-methyl-6-amino derivative could be tailored for similar targets .
-
Central Nervous System (CNS) Drugs: The compound’s lipophilicity (logP ~2.8 predicted) and blood-brain barrier permeability make it a candidate for antipsychotic or antidepressant drug candidates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume